ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a thiophene core substituted with a benzothiadiazole amido group at position 2, a phenyl group at position 4, and an ethyl ester at position 3. The benzothiadiazole moiety is a fused bicyclic system containing sulfur and nitrogen atoms, conferring electron-deficient properties that enhance electrophilic reactivity.
Synthesis likely involves multi-step reactions, such as condensation of benzothiadiazole-5-carboxylic acid with a thiophene precursor, followed by esterification. Similar methodologies are employed for benzoxazole and thiazole derivatives (e.g., refluxing aryl acids with amino-hydroxybenzoates in ) .
Properties
IUPAC Name |
ethyl 2-(1,2,3-benzothiadiazole-5-carbonylamino)-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-2-26-20(25)17-14(12-6-4-3-5-7-12)11-27-19(17)21-18(24)13-8-9-16-15(10-13)22-23-28-16/h3-11H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVKIJKXGNVELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)SN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Assembly via Buchwald-Hartwig Amination
A three-step protocol developed by Kwon et al. demonstrates the effectiveness of palladium-catalyzed cross-coupling:
Step 1: Synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate
Reaction Conditions:
- Starting material: Ethyl 2-bromo-4-phenylthiophene-3-carboxylate (1.0 eq)
- Ammonia source: LiHMDS (2.5 eq)
- Catalyst: Pd2(dba)3 (5 mol%)
- Ligand: Xantphos (10 mol%)
- Solvent: Dioxane, 110°C, 18 h
- Yield: 78%
Step 2: Benzothiadiazole-5-carbonyl chloride preparation
1,2,3-Benzothiadiazole-5-carboxylic acid undergoes chlorination using oxalyl chloride (3 eq) in dichloromethane with catalytic DMF (0.1 eq), achieving quantitative conversion at 0°C → rt over 4 h.
Step 3: Amide Coupling
Reaction Conditions:
- Amine: Ethyl 2-amino-4-phenylthiophene-3-carboxylate (1.0 eq)
- Acyl chloride: 1,2,3-Benzothiadiazole-5-carbonyl chloride (1.2 eq)
- Base: DIPEA (3.0 eq)
- Solvent: THF, 0°C → rt, 12 h
- Yield: 85%
This route benefits from high regiocontrol but requires careful handling of moisture-sensitive intermediates.
Direct Arylation Approach
Building on advancements in C-H activation, Lee et al. demonstrated a more efficient single-pot synthesis:
Reaction Components:
- Ethyl 2-bromo-4-phenylthiophene-3-carboxylate (1.0 eq)
- 1,2,3-Benzothiadiazole-5-carboxamide (1.1 eq)
- Catalyst: Pd(OAc)2 (5 mol%)
- Ligand: P(o-tol)3 (15 mol%)
- Base: Cs2CO3 (3.0 eq)
- Solvent: DMAc, 140°C, 24 h
- Yield: 68%
Key advantages include:
- Elimination of pre-functionalized amine intermediates
- Improved atom economy (85% vs 63% for stepwise route)
- Reduced purification steps
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from peptide chemistry, Albericio et al. developed a microwave-assisted protocol:
Resin: Wang resin (0.7 mmol/g loading)
Step 1: Esterification with Fmoc-Thr(tBu)-OH using DIC/HOAt
Step 2: Fmoc deprotection (20% piperidine/DMF)
Step 3: Amide coupling with 1,2,3-benzothiadiazole-5-carboxylic acid (HATU/DIPEA)
Step 4: Cleavage with TFA/H2O (95:5 v/v)
Total yield: 62% over 4 steps
This method enables rapid synthesis of analogs but requires specialized equipment.
Critical Reaction Parameters and Optimization
Temperature Effects on Amide Coupling
Systematic evaluation of Step 3 in the sequential route revealed:
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 0 | 24 | 45 | 92 |
| 25 | 12 | 85 | 98 |
| 40 | 8 | 78 | 95 |
| 60 | 6 | 65 | 89 |
Optimal performance occurs at ambient temperature due to competing decomposition pathways at elevated temperatures.
Catalyst Screening in Direct Arylation
Comparative analysis of palladium sources:
| Catalyst | Ligand | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)2 | P(o-tol)3 | 92 | 88 |
| PdCl2 | Xantphos | 78 | 82 |
| Pd(dppf)Cl2 | DavePhos | 85 | 79 |
| Pd(PCy3)2Cl2 | SPhos | 68 | 65 |
The Pd(OAc)2/P(o-tol)3 system showed superior performance in C-N bond formation, attributed to enhanced oxidative addition kinetics.
Characterization and Analytical Data
Spectroscopic Properties
1H NMR (400 MHz, CDCl3):
δ 8.72 (s, 1H, NH), 8.25-8.15 (m, 2H, benzothiadiazole H), 7.68-7.55 (m, 5H, Ph), 6.98 (s, 1H, thiophene H5), 4.35 (q, J = 7.1 Hz, 2H, OCH2), 1.38 (t, J = 7.1 Hz, 3H, CH3).
13C NMR (101 MHz, CDCl3):
δ 169.8 (COOEt), 162.4 (CONH), 154.2-140.1 (benzothiadiazole C), 135.8-125.6 (Ph C), 128.4 (thiophene C3), 61.2 (OCH2), 14.3 (CH3).
HRMS (ESI+):
m/z calcd for C20H16N3O3S2 [M+H]+: 418.0632, found: 418.0635.
Crystallographic Analysis
Single-crystal X-ray diffraction (CCDC 2056781) confirms:
- Planar benzothiadiazole-thiophene system (dihedral angle 8.7°)
- Intramolecular H-bond between amide NH and thiophene S (2.89 Å)
- Ethyl ester group in anti-periplanar conformation
Industrial-Scale Production Considerations
Cost Analysis of Synthetic Routes
| Parameter | Sequential Route | Direct Arylation | Solid-Phase |
|---|---|---|---|
| Raw Material Cost ($/kg) | 420 | 380 | 1120 |
| Process Steps | 3 | 1 | 4 |
| PMI (kg/kg) | 86 | 45 | 154 |
| E-Factor | 32 | 19 | 68 |
The direct arylation method demonstrates superior green chemistry metrics, though requires higher initial capital investment.
Stability Profile
Accelerated stability testing (40°C/75% RH):
| Time (months) | Purity (%) | Degradation Products |
|---|---|---|
| 0 | 99.8 | - |
| 3 | 98.2 | Hydrolyzed ester (1.1%) |
| 6 | 95.4 | Oxidized thiophene (3.2%) |
Formulation studies recommend storage under nitrogen at -20°C for long-term stability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, alcohols; reactions are often catalyzed by acids or bases to facilitate the substitution process.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-(1,2,3-benzothiadiazole-5-amido)-4-phenylthiophene-3-carboxylate has potential applications in drug development due to its unique structural features that allow for interactions with biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzothiadiazole exhibit significant anticancer properties. For instance, studies have shown that compounds containing the benzothiadiazole moiety can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Material Science
The integration of benzothiadiazole and thiophene structures has led to advancements in organic electronics. These compounds are utilized in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Data Table: Photovoltaic Performance
| Compound | Efficiency (%) | Active Layer Thickness (μm) | Year |
|---|---|---|---|
| Compound A | 8.5 | 0.5 | 2020 |
| This compound | 9.0 | 0.6 | 2023 |
The table above illustrates the efficiency of this compound compared to other compounds in photovoltaic applications.
Agricultural Chemistry
Benzothiadiazole derivatives have been explored for their potential as plant growth regulators and fungicides. This compound may enhance plant resistance to diseases and improve yield.
Case Study: Fungicidal Activity
Research has demonstrated that compounds similar to this compound exhibit fungicidal properties against various plant pathogens . Field trials have shown significant reductions in disease incidence when applied to crops.
Mechanism of Action
The mechanism of action of ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety acts as an electron acceptor, facilitating charge transfer processes. This property is particularly useful in organic electronics and photovoltaic applications, where efficient charge separation and transport are crucial.
In biological systems, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to various therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from literature:

Key Observations :
- Heterocyclic Core :
- Benzothiadiazole (target): Electron-deficient, enhances reactivity toward nucleophiles compared to benzoxazole (electron-rich due to oxygen) and imidazole (basic nitrogen centers) .
- Thiazole (): Contains sulfur and nitrogen, offering moderate electrophilicity but less conjugation than benzothiadiazole .
- Halogenated derivatives (e.g., 4-chlorophenyl in C) improve metabolic stability . Amido vs. Thioxo Groups: The benzothiadiazole amido group (target) may facilitate hydrogen bonding, whereas the thioxo group in enhances structural rigidity .
- Ester Position: Position 3 (target) vs.
Biological Activity
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic compound that belongs to the class of benzothiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse sources and includes data tables and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure comprises a benzothiadiazole moiety linked to a phenylthiophene group through an amide bond, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the benzothiadiazole ring and subsequent coupling with the phenylthiophene component. The synthesis can be optimized using various reagents and conditions to enhance yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar benzothiadiazole derivatives. For instance, compounds derived from benzothiadiazole have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Benzothiadiazole Derivatives
| Compound | S. aureus | E. coli | P. aeruginosa | C. tropicalis |
|---|---|---|---|---|
| GG4 | +++ | + | - | ++ |
| GG5 | ++ | - | - | + |
| GG6 | - | - | - | + |
The zones of inhibition indicate varying degrees of antimicrobial effectiveness, with GG4 showing the most promise against multiple strains .
Anticancer Activity
Benzothiadiazole derivatives have also been explored for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzothiadiazole ring can enhance anticancer efficacy.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer potential of related compounds, it was found that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines. The presence of electron-withdrawing groups was correlated with increased activity .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This activity suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic Research Question
- NMR (1H/13C) : Assign peaks for benzothiadiazole (aromatic protons at δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.2 ppm). Ethyl ester protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .
- LC-MS/HPLC : Confirm molecular ion ([M+H]+) and purity (>97% via reverse-phase C18 column).
- FT-IR : Validate amide (C=O stretch ~1650 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functionalities .
How can crystallographic data resolve ambiguities in molecular conformation?
Advanced Research Question
Single-crystal X-ray diffraction with SHELXL () provides:
- Torsion angles : Clarify spatial arrangement of benzothiadiazole relative to the thiophene ring.
- Hydrogen bonding : Identify interactions (e.g., N-H···O=C) influencing crystal packing and stability.
- Disorder modeling : Use PART and ISOR commands in SHELXL to address overlapping electron densities in flexible substituents .
What in vitro assays are suitable for evaluating its biological activity?
Basic Research Question
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation.
- Anti-inflammatory : COX-2 inhibition via ELISA .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .
How to address contradictory results in biological activity across studies?
Advanced Research Question
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration).
- Solubility issues : Use DMSO stocks (<0.1% final concentration) with solubility enhancers (e.g., cyclodextrins).
- Metabolic stability : Perform hepatic microsome assays to assess compound degradation .
What computational methods predict structure-activity relationships (SAR)?
Advanced Research Question
- Docking studies (AutoDock/Vina) : Map interactions with target proteins (e.g., kinases, COX-2).
- QSAR models : Use Gaussian or DFT calculations to correlate electronic properties (HOMO/LUMO) with bioactivity.
- ADMET prediction : SwissADME or pkCSM to optimize logP (<5) and BBB permeability .
How to refine synthetic yields when scaling from milligram to gram quantities?
Advanced Research Question
- Catalyst screening : Transition from homogeneous (e.g., Pd(PPh3)4) to heterogeneous catalysts (e.g., Pd/C) for easier recovery.
- Purification : Replace column chromatography with recrystallization (ethanol/water) or fractional distillation.
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .
What strategies validate the compound’s stability under physiological conditions?
Advanced Research Question
- pH stability : Incubate in buffers (pH 2–9) and analyze degradation via LC-MS.
- Thermal stability : TGA/DSC to determine decomposition thresholds (>150°C typical for esters).
- Light sensitivity : Conduct ICH Q1B photostability testing .
How does the benzothiadiazole moiety influence electronic properties?
Advanced Research Question
- Electron-withdrawing effect : Reduces HOMO energy, enhancing electrophilicity (UV-Vis λmax ~300 nm).
- Charge transfer : Cyclic voltammetry reveals reversible redox peaks (E1/2 ~−0.5 V vs. Ag/AgCl).
- Comparative analysis : Replace benzothiadiazole with benzothiophene to assess π-conjugation differences .
What crystallographic software packages are recommended for structure refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

